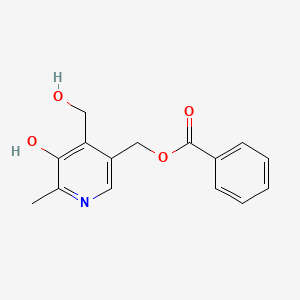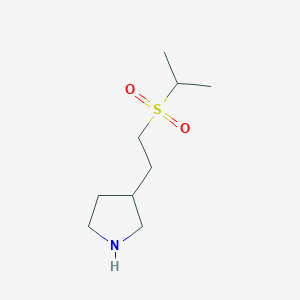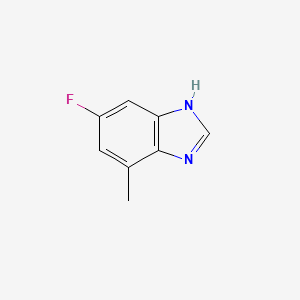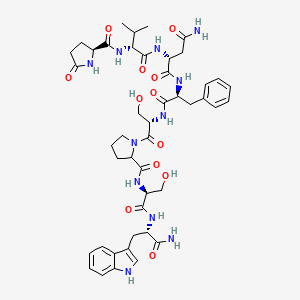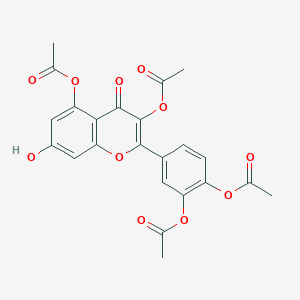
4-(3,5-Diacetoxy-7-hydroxy-4-oxo-4h-chromen-2-yl)-1,2-phenylene diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of chromones, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate typically involves multiple steps, starting from readily available precursors One common synthetic route includes the acetylation of 5,7-dihydroxy-4H-chromen-4-one with acetic anhydride in the presence of a catalyst such as pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The carbonyl group at the 4-position can be reduced to form a hydroxyl group.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group at the 7-position results in the formation of a ketone, while reduction of the carbonyl group at the 4-position yields a hydroxyl group.
科学研究应用
5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
作用机制
The mechanism of action of 5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
相似化合物的比较
Similar Compounds
5,7-Dihydroxy-4H-chromen-4-one: A precursor in the synthesis of 5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate.
3,4-Bis(acetyloxy)phenyl derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
5-(Acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4-oxo-4H-chromen-3-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its multiple acetyloxy groups and chromone core structure make it a versatile compound for various applications in research and industry.
属性
分子式 |
C23H18O11 |
|---|---|
分子量 |
470.4 g/mol |
IUPAC 名称 |
[2-acetyloxy-4-(3,5-diacetyloxy-7-hydroxy-4-oxochromen-2-yl)phenyl] acetate |
InChI |
InChI=1S/C23H18O11/c1-10(24)30-16-6-5-14(7-17(16)31-11(2)25)22-23(33-13(4)27)21(29)20-18(32-12(3)26)8-15(28)9-19(20)34-22/h5-9,28H,1-4H3 |
InChI 键 |
UBRXSHOWIMHSGR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)O)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B13436612.png)

amine](/img/structure/B13436633.png)

![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)
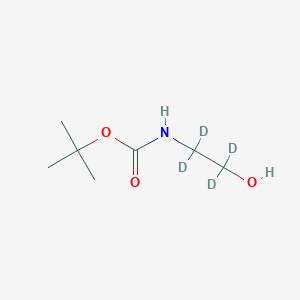
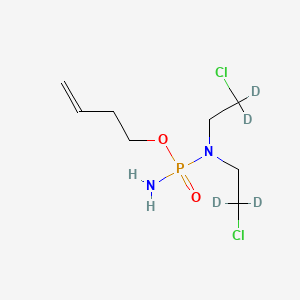
![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)
